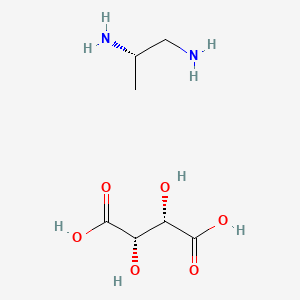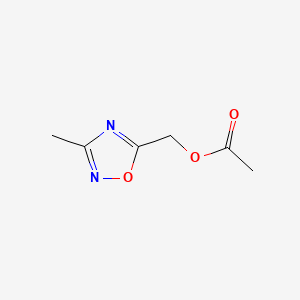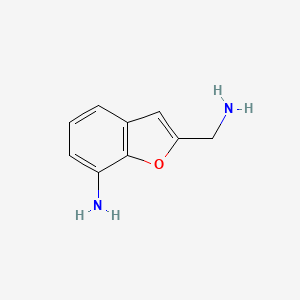
(S)-(-)-Diaminopropane tartaric acid
説明
Tartaric Acid is a carboxylic acid with a chemical formula C4H6O6 . It is an organic acid found in many vegetables and fruits such as bananas, and grapes . It is also known as 2,3-dihydroxysuccinic acid or Racemic acid . It is used to generate carbon dioxide . It is a diprotic aldaric acid which is crystalline white . Baking powder is a mixture of tartaric acid with sodium bicarbonate . It is widely used in the field of pharmaceuticals . High doses of tartaric acid can lead to paralysis or death .
Synthesis Analysis
The synthesis of tartaric acid and its derivatives involves various chromatographic separation methods, such as HPLC, GC, and TLC . The process of the resolution of a racemic chiral compound into its enantiomers can be tedious, as the chemical and physical properties of the enantiomers in achiral environment are identical and their separation can only be achieved by interaction with other chiral entities .Molecular Structure Analysis
Tartaric Acid has a molecular weight of 150.087 g/mol . It is diprotic and aldaric in acid characteristics, and is a dihydroxyl derivative of succinic acid .Chemical Reactions Analysis
Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . It is also known to chelate metal ions such as calcium and magnesium .Physical and Chemical Properties Analysis
Tartaric Acid exists in a white granular to crystalline form . It is an odourless compound . It has a pleasant acidulous taste . Its melting point is 173.625 degrees celsius . Its flash point is 210 degrees celsius . It is soluble in water . Its density is 1.79 g/mol .作用機序
Safety and Hazards
将来の方向性
The Tartaric Acid market industry is projected to grow from USD 0.317 billion in 2023 to USD 0.502 billion by 2032, exhibiting a compound annual growth rate (CAGR) of 5.91% during the forecast period (2023 - 2032) . This indicates a promising future for the use of tartaric acid in various industries.
特性
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-propane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.C3H10N2/c5-1(3(7)8)2(6)4(9)10;1-3(5)2-4/h1-2,5-6H,(H,7,8)(H,9,10);3H,2,4-5H2,1H3/t1-,2-;3-/m00/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEKUQIZTKWBJU-KBZAOUMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58649-86-8 | |
| Record name | 1,2-Propanediamine, (2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58649-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90669968 | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172152-22-6 | |
| Record name | 1,2-Propanediamine, (S)-, [S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172152-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(2S)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[3-(Triethoxysilyl)propyl]-2-carbomethoxyaziridine](/img/structure/B573903.png)


![1,2,3,5,5a,6,7,8,9,9a-Decahydropyrrolo[1,2-a]quinolin-4-amine hydrochloride](/img/structure/B573909.png)




![2-Methyl-1,2,3,5-tetrahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B573917.png)
![9-Fluoro-2,4-diazatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-3-amine](/img/structure/B573920.png)
